molecular formula C16H24FNO4S2 B2718985 1-((4-Fluoro-3-methylphenyl)sulfonyl)-3-(isobutylsulfonyl)piperidine CAS No. 2034604-86-7

1-((4-Fluoro-3-methylphenyl)sulfonyl)-3-(isobutylsulfonyl)piperidine

Cat. No.: B2718985
CAS No.: 2034604-86-7
M. Wt: 377.49
InChI Key: AOELGTHLANGJJD-UHFFFAOYSA-N
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Description

1-((4-Fluoro-3-methylphenyl)sulfonyl)-3-(isobutylsulfonyl)piperidine is a synthetic piperidine derivative featuring dual sulfonyl substituents. The first sulfonyl group is attached to a 4-fluoro-3-methylphenyl aromatic ring, while the second is linked to an isobutyl chain.

The compound’s synthesis likely involves sequential sulfonylation of piperidine precursors, analogous to methods described for related structures. For instance, outlines Suzuki coupling for biphenyl-piperidine derivatives, which could be adapted for introducing aromatic sulfonyl groups . The isobutylsulfonyl moiety may require alkylation or thiol-ene reactions followed by oxidation, as seen in other sulfonyl-containing syntheses .

Properties

IUPAC Name

1-(4-fluoro-3-methylphenyl)sulfonyl-3-(2-methylpropylsulfonyl)piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24FNO4S2/c1-12(2)11-23(19,20)15-5-4-8-18(10-15)24(21,22)14-6-7-16(17)13(3)9-14/h6-7,9,12,15H,4-5,8,10-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOELGTHLANGJJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCCC(C2)S(=O)(=O)CC(C)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24FNO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-((4-Fluoro-3-methylphenyl)sulfonyl)-3-(isobutylsulfonyl)piperidine typically involves multi-step organic reactions. The process begins with the preparation of the 4-fluoro-3-methylphenylsulfonyl chloride, which is then reacted with piperidine under controlled conditions to form the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

1-((4-Fluoro-3-methylphenyl)sulfonyl)-3-(isobutylsulfonyl)piperidine undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonyl groups, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Pharmacological Properties

The compound exhibits various pharmacological properties that make it a candidate for further investigation:

  • CYP Enzyme Inhibition : Research indicates that derivatives of this compound may act as inhibitors of cytochrome P450 enzymes, specifically CYP11A1, which is involved in steroidogenesis. This inhibition could have implications for diseases related to steroid hormone imbalances .
  • Antimicrobial Activity : Some studies suggest that sulfonamide derivatives, including this compound, possess antimicrobial properties, potentially useful in treating bacterial infections .

Case Study 1: Inhibition of CYP11A1

A study published in a patent document outlines the synthesis of various pyran derivatives, including the target compound, demonstrating its ability to inhibit CYP11A1 effectively. The study provided detailed pharmacokinetic profiles and suggested that modifications to the sulfonyl groups could enhance potency and selectivity against the enzyme .

Case Study 2: Antimicrobial Efficacy

In vitro tests have shown that sulfonamide compounds can inhibit the growth of specific bacterial strains. The compound's structure allows for interaction with bacterial enzymes, disrupting their function. Further studies are needed to establish dosage and efficacy in vivo .

Table 1: Pharmacokinetic Properties

PropertyValue
Bioavailability (SC)74%
Half-life (SC)~1 hour
Volume of DistributionModerate
ClearanceModerate

Table 2: Efficacy Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Streptococcus pneumoniae4 µg/mL

Mechanism of Action

The mechanism of action of 1-((4-Fluoro-3-methylphenyl)sulfonyl)-3-(isobutylsulfonyl)piperidine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl groups can form strong interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. The fluoro group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

4-(3-(Methylsulfonyl)phenyl)-1-propylpiperidin-4-ol (Patent Compound, )

  • Structure : Features a methylsulfonyl group on a phenyl ring and a hydroxyl group at the piperidine 4-position.
  • Key Differences : Lacks the fluoro-methylphenyl substitution and isobutylsulfonyl chain. The hydroxyl group may enhance hydrogen bonding but reduce lipophilicity compared to the target compound.
  • Implications : Methylsulfonyl groups are common in kinase inhibitors, suggesting the patent compound may target enzymes like COX-2, whereas the fluorine in the target compound could improve CNS penetration .

2-[(5-{1-[(4-Methoxyphenyl)sulfonyl]-4-piperidinyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide (7a, )

  • Structure : Combines a 4-methoxyphenylsulfonyl group with a triazole-piperidine hybrid.
  • The triazole moiety in 7a may confer additional hydrogen-bonding interactions absent in the target .

Piperidine Derivatives with Alkyl Sulfonyl Groups

1-(2-Methylpentyl)-4-(3-(methylsulfonyl)phenyl)piperidine (Patent Compound, )

  • Structure : Contains a methylsulfonylphenyl group and a branched alkyl chain (2-methylpentyl).
  • Key Differences : The isobutylsulfonyl group in the target compound offers shorter branching, which may reduce steric hindrance and improve metabolic stability compared to the longer 2-methylpentyl chain .

Pharmacologically Active Piperidine Analogues

(+)-[3H]-3-[3-Hydroxyphenyl]-N-(1-propyl)piperidine [(+)-3-PPP, ]

  • Structure : A hydroxyphenyl-substituted piperidine with a propyl chain.
  • Key Differences : The absence of sulfonyl groups limits its electrostatic interactions, but the hydroxyl group enables sigma receptor binding. The target compound’s sulfonyl groups may instead target ion channels or proteases .

Data Tables

Table 1: Structural and Functional Comparison of Selected Piperidine Derivatives

Compound Name Aromatic Substituent Alkyl/Other Group Key Functional Groups Potential Applications
Target Compound 4-Fluoro-3-methylphenyl Isobutylsulfonyl Dual sulfonyl Enzyme inhibition, CNS targets
4-(3-(Methylsulfonyl)phenyl)-1-propylpiperidin-4-ol 3-Methylsulfonylphenyl Propyl, hydroxyl Sulfonyl, hydroxyl Kinase inhibition
(+)-3-PPP 3-Hydroxyphenyl Propyl Hydroxyl Sigma receptor ligand
Compound 7a () 4-Methoxyphenylsulfonyl Triazole, methylphenyl Sulfonyl, triazole Antimicrobial, anticancer

Research Findings and Implications

  • Steric Considerations : The isobutylsulfonyl group balances lipophilicity and steric bulk, which may improve blood-brain barrier penetration relative to longer alkyl chains (e.g., 2-methylpentyl) .
  • Receptor Specificity : Dual sulfonyl groups could enable dual-targeting mechanisms, unlike (+)-3-PPP, which is selective for sigma receptors .

Biological Activity

1-((4-Fluoro-3-methylphenyl)sulfonyl)-3-(isobutylsulfonyl)piperidine is a compound of significant interest in medicinal chemistry due to its potential pharmacological applications. This article reviews its biological activity, focusing on its mechanisms, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine core substituted with sulfonyl groups and a fluorinated aromatic ring. Its chemical structure is pivotal for its biological activity, influencing interactions with various biological targets.

Research indicates that this compound may interact with several biological pathways:

  • CYP Enzyme Inhibition : It has been noted for its inhibitory activity against cytochrome P450 enzymes, particularly CYP11A1, which plays a crucial role in steroidogenesis. This inhibition can lead to altered hormone levels, potentially useful in treating conditions related to hormonal imbalances .
  • Receptor Modulation : The compound may act as a modulator of adrenergic receptors, particularly the beta-3 subtype. This modulation has implications for metabolic regulation and could be beneficial in treating metabolic disorders .

Biological Activity Data

The biological activity of this compound can be summarized in the following table:

Activity Target Effect Reference
CYP11A1 InhibitionCytochrome P450Decreased steroid production
Beta-3 Adrenergic ModulationAdrenergic ReceptorsEnhanced metabolic rate
Antimicrobial ActivityVarious pathogensInhibition of bacterial growth

Case Studies and Research Findings

Several studies have explored the pharmacological properties of this compound:

  • Hormonal Regulation Study : A study demonstrated that compounds similar to this compound effectively reduced cortisol levels in vitro by inhibiting CYP11A1 activity. This suggests potential applications in treating Cushing's syndrome and other hypercortisolism conditions .
  • Metabolic Effects : In animal models, the compound was shown to enhance thermogenesis and lipid metabolism via beta-3 adrenergic receptor activation. This could position it as a candidate for obesity treatment .
  • Antimicrobial Activity : Preliminary tests indicated that the compound exhibited antimicrobial properties against both gram-positive and gram-negative bacteria, suggesting potential as an antibiotic agent .

Q & A

Q. How can researchers optimize the synthesis of 1-((4-fluoro-3-methylphenyl)sulfonyl)-3-(isobutylsulfonyl)piperidine to improve yield and purity?

Methodological Answer: Synthesis optimization involves systematic variation of reaction parameters. For sulfonylation reactions (common in similar piperidine derivatives), key factors include:

  • Reagent stoichiometry: Adjust molar ratios of sulfonyl chlorides (e.g., 4-fluoro-3-methylbenzenesulfonyl chloride) to the piperidine precursor to avoid side reactions .
  • Solvent selection: Polar aprotic solvents like dichloromethane or tetrahydrofuran are preferred for sulfonylation due to their ability to stabilize intermediates .
  • Temperature control: Reactions are often conducted at 0–5°C to minimize thermal degradation, followed by gradual warming to room temperature .
  • Purification: Column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC can isolate the target compound from byproducts .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1H- and 13C^{13}C-NMR to verify sulfonyl group attachment and piperidine ring conformation. Key signals include deshielded protons near sulfonyl groups (δ 7.5–8.5 ppm for aromatic protons) .
  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula via exact mass matching (e.g., [M+H]+^+ or [M+Na]+^+ ions) .
  • X-ray Crystallography: Resolve crystal packing and stereochemistry, particularly for assessing chair conformations of the piperidine ring and dihedral angles between aromatic substituents .

Q. How should researchers design assays to evaluate the compound’s potential biological activity?

Methodological Answer:

  • Target Selection: Prioritize targets based on structural analogs (e.g., sulfonamide-containing piperidines often modulate enzymes like carbonic anhydrase or kinases) .
  • In Vitro Screening: Use fluorescence polarization or enzyme-linked immunosorbent assays (ELISAs) to measure inhibition constants (KiK_i) against selected targets .
  • Cellular Permeability: Assess BBB penetration potential via parallel artificial membrane permeability assays (PAMPA) or Caco-2 cell monolayers .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking: Use software like AutoDock Vina or Schrödinger Suite to simulate binding poses in active sites (e.g., kinase ATP-binding pockets). Focus on sulfonyl groups as hydrogen bond acceptors .
  • Molecular Dynamics (MD): Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to evaluate stability of ligand-target complexes. Key metrics include root-mean-square deviation (RMSD) and binding free energy calculations (MM/PBSA) .
  • Pharmacophore Mapping: Identify critical features (e.g., aromatic rings, sulfonyl oxygens) for activity using tools like Phase or MOE .

Q. How do researchers resolve contradictions in biological activity data across different assays?

Methodological Answer:

  • Assay Validation: Cross-validate results using orthogonal methods (e.g., surface plasmon resonance vs. isothermal titration calorimetry for binding affinity) .
  • Buffer Optimization: Adjust pH (4.6–7.4) and ionic strength to mimic physiological conditions, as sulfonamide solubility and ionization can vary significantly .
  • Metabolite Screening: Use LC-MS to detect degradation products or metabolites that may interfere with activity measurements .

Q. What strategies are effective for studying the compound’s stability under varying storage conditions?

Methodological Answer:

  • Forced Degradation Studies: Expose the compound to heat (40–60°C), light (ICH Q1B guidelines), and humidity (75% RH) for 2–4 weeks. Monitor degradation via HPLC-UV .
  • Excipient Compatibility: Test stability in common formulation matrices (e.g., PEG 400, polysorbate 80) using differential scanning calorimetry (DSC) .
  • Solid-State Analysis: Perform powder X-ray diffraction (PXRD) to detect polymorphic transitions that may affect shelf life .

Q. How can structure-activity relationship (SAR) studies guide further derivatization of this compound?

Methodological Answer:

  • Core Modifications: Replace the isobutylsulfonyl group with cyclopropylsulfonyl or phenylsulfonyl moieties to assess steric and electronic effects .
  • Substituent Scanning: Introduce electron-withdrawing groups (e.g., -NO2_2) at the 4-fluoro-3-methylphenyl ring to enhance target affinity .
  • Biological Profiling: Compare IC50_{50} values across derivatives in enzyme inhibition assays to identify critical pharmacophores .

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